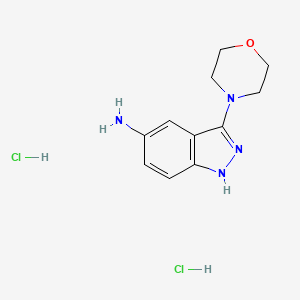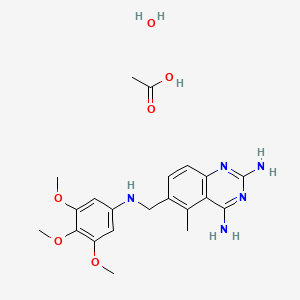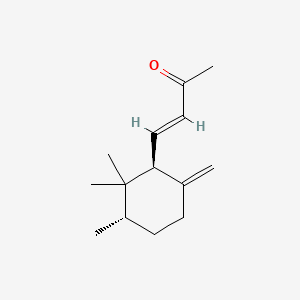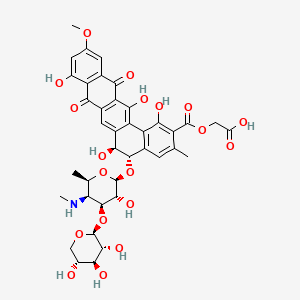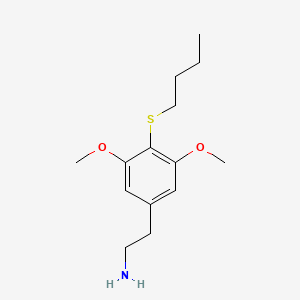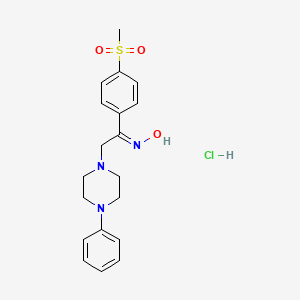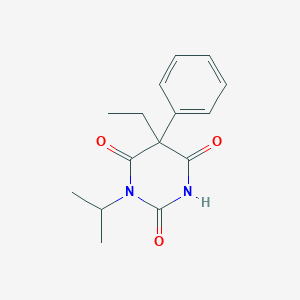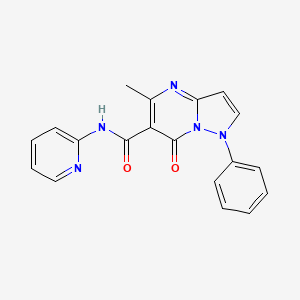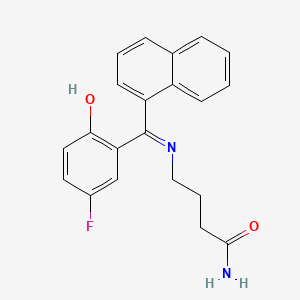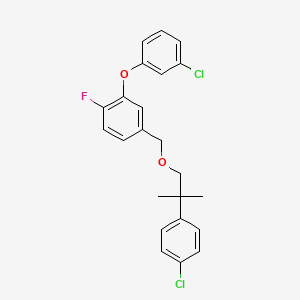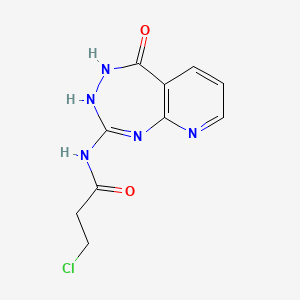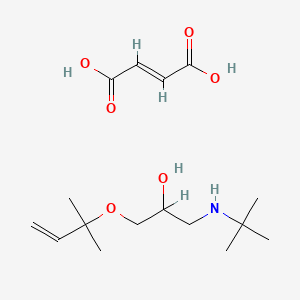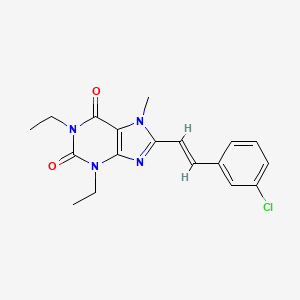
(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound known for its role as a selective adenosine A2A receptor antagonist. This compound also inhibits monoamine oxidase B (MAO-B) with a Ki value of 70 nM, making it a potential candidate for research in Parkinson’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine typically involves the reaction of 1,3-diethyl-7-methylxanthine with 3-chlorostyrene under specific conditions to ensure the formation of the (E)-isomer. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the chlorostyryl group.
Substitution: The chlorostyryl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted xanthine derivatives.
科学研究应用
(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine has several scientific research applications:
Chemistry: Used as a model compound to study adenosine receptor antagonism and MAO-B inhibition.
Biology: Investigated for its effects on cellular signaling pathways involving adenosine receptors.
Industry: Utilized in the development of new pharmaceuticals targeting neurological disorders.
作用机制
The compound exerts its effects primarily through two mechanisms:
Adenosine A2A Receptor Antagonism: By blocking these receptors, it modulates neurotransmitter release and has potential neuroprotective effects.
相似化合物的比较
Similar Compounds
Caffeine: Another xanthine derivative with adenosine receptor antagonism but lacks MAO-B inhibition.
Theophylline: Similar to caffeine, used primarily for its bronchodilator effects.
8-(3-Chlorostyryl)caffeine: A closely related compound with similar adenosine receptor antagonism and MAO-B inhibition properties.
Uniqueness
(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine is unique due to its dual action on adenosine A2A receptors and MAO-B, making it a promising candidate for research in neurodegenerative diseases, particularly Parkinson’s disease .
属性
CAS 编号 |
155271-63-9 |
|---|---|
分子式 |
C18H19ClN4O2 |
分子量 |
358.8 g/mol |
IUPAC 名称 |
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H19ClN4O2/c1-4-22-16-15(17(24)23(5-2)18(22)25)21(3)14(20-16)10-9-12-7-6-8-13(19)11-12/h6-11H,4-5H2,1-3H3/b10-9+ |
InChI 键 |
JKACQRNPANNUPM-MDZDMXLPSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC=C3)Cl)C |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


